![B1575194 Histone-lysine N-methyltransferase EZH2 (291-299)](/img/no-structure.png)
Histone-lysine N-methyltransferase EZH2 (291-299)
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Description
Histone-lysine N-methyltransferase EZH2
Scientific Research Applications
Role in Kidney Diseases
Histone Methyltransferase EZH2 plays a significant role in various kidney injuries, such as acute kidney injury, renal fibrosis, and diabetic nephropathy. Its inhibition shows therapeutic potential in alleviating these conditions, highlighting its importance in renal pathology and as a therapeutic target (Li, Yu, & Zhuang, 2021).
EZH2 and Follicular Lymphoma
EZH2 mutations and genomic gains play a critical role in the biology of follicular lymphoma. These alterations are associated with increased proliferation and have implications for patient stratification and targeted therapies (Huet et al., 2017).
Enhancing Chemotherapy Efficacy
EZH2 inhibitors can open up chromatin marked by H3K27me3 in acute myeloid leukemia cells, improving the efficacy of chemotherapeutic agents and enabling the expression of proapoptotic genes. This has significant implications for enhancing the effectiveness of DNA-damaging agents in cancer treatment (Adema & Colla, 2022).
Inhibitors in Lymphoma Treatment
EZH2, with its complex role in tumorigenesis, is a target for small molecule inhibitors in lymphoma treatment. EZH2 inhibitors like tazemetostat have shown clinical activity in B cell lymphomas, suggesting their utility in non-Hodgkin lymphoma treatment (Lue & Amengual, 2018).
EZH2 in HIV-1 Latency
EZH2 is critical for the establishment and maintenance of HIV-1 latency. Inhibitors of EZH2 show promise as latency-reversing agents in HIV-1, suggesting a potential role in functional cure strategies for HIV infection (Nguyen, Das, Dobrowolski, & Karn, 2017).
Design of Novel EZH2 Inhibitors
Research on novel EZH2 inhibitors, like hexahydroisoquinolin derivatives, aims to explore the biology of EZH2 and develop new therapeutic agents for cancer treatment, particularly lymphoma (Zhang et al., 2015).
Automethylation of PRC2
EZH2 undergoes automethylation, enhancing its histone methyltransferase activity and influencing gene regulation. This posttranslational modification is critical for PRC2's role in chromatin condensation and transcriptional repression (Wang et al., 2019).
Allosteric Inhibition of PRC2
PRC2 inhibitors acting allosterically via the EED subunit show potential in functional assays and cellular activity, representing a new class of PRC2 inhibitors with implications in tumor gene repression and cancer treatment (Lingel et al., 2017).
Cancer Therapeutics and Mutations
EZH2 mutations resulting in H3K27 hypermethylation are implicated in various cancers. Understanding these mutations provides insights into EZH2 biology and aids in developing small molecule inhibitors for cancer treatment (Kruger, Graves, & McCabe, 2017).
properties
Product Name |
Histone-lysine N-methyltransferase EZH2 (291-299) |
---|---|
sequence |
KYDCFLHPF |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Histone-lysine N-methyltransferase EZH2 (291-299) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.